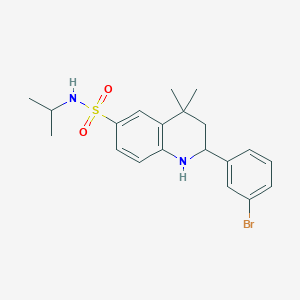

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

描述

属性

IUPAC Name |

2-(3-bromophenyl)-4,4-dimethyl-N-propan-2-yl-2,3-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O2S/c1-13(2)23-26(24,25)16-8-9-18-17(11-16)20(3,4)12-19(22-18)14-6-5-7-15(21)10-14/h5-11,13,19,22-23H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJWPFJOTYHESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Sulfonamide Formation: Sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

科学研究应用

Medicinal Chemistry

The sulfonamide moiety is recognized for its antibacterial properties, making this compound a candidate for antibiotic development. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms similar to those of traditional sulfonamides.

Case Studies

- Antibacterial Activity : Research has indicated that compounds with sulfonamide groups can effectively inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This suggests that 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide may exhibit similar inhibitory effects.

Neuropharmacology

The tetrahydroquinoline framework is associated with neuroprotective and anti-inflammatory activities. This compound could influence neurotransmitter systems and provide therapeutic benefits in neurological disorders.

Research Findings

- Neuroprotective Effects : Studies have shown that tetrahydroquinoline derivatives can protect neurons from oxidative stress-induced damage. This property is critical in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Activity : The compound may also modulate inflammatory pathways in the central nervous system, offering potential therapeutic avenues for conditions characterized by neuroinflammation.

Interaction Studies

Understanding the binding affinity of this compound to various biological targets is crucial for optimizing its therapeutic applications.

Techniques Used

- Molecular Docking : Computational studies can predict how well the compound binds to target proteins.

- In vitro Assays : Laboratory tests can evaluate the compound's effectiveness against specific biological targets.

Comparison with Related Compounds

The following table summarizes some structurally similar compounds and their unique attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3-Bromophenyl)-N-methylpiperidin-4-amines | Contains a piperidine ring | Known for analgesic properties |

| 4-Amino-N-(propan-2-yl)-benzenesulfonamide | Sulfonamide group present | Exhibits strong antibacterial activity |

| 7-Bromo-N,N-diethylquinolin-8-amines | Quinoline core | Potential anti-cancer activity |

作用机制

The mechanism of action of 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, functional, and commercial differences between 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and structurally related compounds:

Key Observations

Structural Variations and Functional Groups The target compound’s sulfonamide group distinguishes it from the chloro-substituted analog (CAS:1373546-21-4), which lacks this moiety. The trifluoroacetyl-containing compound () includes a strong electron-withdrawing group, which may enhance metabolic stability but reduce nucleophilicity compared to the target’s bromophenyl and isopropyl sulfonamide groups .

Commercial Accessibility The target compound is more readily available in small-scale quantities compared to the cyclopropylethyl-fluorophenyl analog (), which requires multi-step synthesis . However, its price per milligram is higher than simpler derivatives like 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde .

Safety and Handling The chloro-substituted analog () includes safety guidelines such as avoiding heat sources (P210) and keeping away from children (P102), which likely apply to the target compound due to shared bromoarene and tetrahydroquinoline features .

生物活性

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, particularly in antimicrobial and neuroprotective domains. This article reviews the biological activity of this compound, synthesizing data from recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNOS

- Molecular Weight : 437.39 g/mol

- CAS Number : 1391609-03-2

The presence of the sulfonamide group is critical for its biological activity, which is often associated with antibacterial properties. The tetrahydroquinoline core is linked to neuroprotective effects and potential modulation of neurotransmitter systems .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects. Preliminary studies suggest that this compound may exhibit similar properties. The compound's structure allows it to interfere with bacterial folic acid synthesis, a common mechanism for sulfonamide antibiotics.

Neuroprotective Effects

Research indicates that compounds with a tetrahydroquinoline structure can influence neuroprotective pathways. This compound may exhibit anti-inflammatory properties and could potentially be beneficial in treating neurological disorders by modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to:

- Inhibition of Enzymatic Pathways : The sulfonamide group likely interacts with enzymes involved in folate metabolism.

- Modulation of Neurotransmitter Systems : The tetrahydroquinoline framework may affect neurotransmitter levels, contributing to neuroprotection.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various sulfonamides found that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial effects comparable to established antibiotics .

Study 2: Neuroprotective Potential

In a model assessing neuroprotective effects against oxidative stress-induced neuronal damage, the compound demonstrated a significant reduction in cell death and improved cell viability compared to control groups. This suggests its potential application in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3-Bromophenyl)-N-methylpiperidin-4-amines | Contains a piperidine ring | Known for analgesic properties |

| 4-Amino-N-(propan-2-yl)-benzenesulfonamide | Sulfonamide group present | Exhibits strong antibacterial activity |

| 7-Bromo-N,N-diethylquinolin-8-amines | Quinoline core | Potential anti-cancer activity |

The unique combination of the tetrahydroquinoline structure and sulfonamide functionality in this compound may confer distinct biological activities not observed in other similar compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Bromination of a tetrahydroquinoline precursor using brominated intermediates like 3-bromophenyl trifluoromethanesulfonate (a common coupling reagent, as seen in ) to ensure regioselectivity.

- Step 2 : Cyclization of the tetrahydroquinoline core under acidic or basic conditions.

- Step 3 : Sulfonylation with isopropylamine to introduce the sulfonamide group.

- Critical Note : Intermediate purity (>95% by HPLC, as highlighted in ) is essential for high yields. Use column chromatography or recrystallization for purification .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR to verify the bromophenyl and sulfonamide moieties.

- Purity Assessment : HPLC with UV detection (as referenced in for brominated compounds).

- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Advanced Options : X-ray crystallography to resolve stereochemical ambiguities in the tetrahydroquinoline ring .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Protect from light and moisture; store at –20°C under inert gas (e.g., argon).

- Stability Monitoring : Regular HPLC analysis to detect degradation (e.g., sulfonamide hydrolysis or dehalogenation).

- Handling : Use anhydrous solvents for dissolution to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination steps be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Introduce electron-donating/withdrawing groups to the tetrahydroquinoline precursor to direct bromination to the 3-position.

- Catalytic Optimization : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with bromophenyl triflates (as in ) for precise functionalization.

- Byproduct Mitigation : Monitor reactions via TLC and HPLC to isolate mono-brominated products from di-brominated impurities .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Consistency : Compare HPLC purity profiles (e.g., >95% thresholds, as in ) to rule out impurity-driven variability.

- Stereochemical Analysis : Use chiral HPLC or NOESY NMR to confirm enantiomeric purity, as racemic mixtures may skew activity.

- Assay Standardization : Validate protocols with positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) .

Q. How can solubility be improved for in vivo pharmacological studies?

- Methodological Answer :

- Formulation : Use co-solvents like DMSO/PEG-400 (≤10% v/v) or micellar encapsulation.

- Prodrug Design : Introduce hydrolyzable esters to the sulfonamide group.

- Salt Formation : Prepare hydrochloride salts (common for amines) to enhance aqueous solubility without altering bioactivity .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of the bromophenyl group with activity data.

- Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ determinations) .

Data Contradiction Analysis

Q. How to address inconsistent NMR spectral data for the tetrahydroquinoline core?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR to resolve conformational exchange broadening.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d₄, as in ) to simplify coupling patterns.

- Crystallographic Validation : Compare experimental NMR shifts with X-ray-derived DFT calculations .

Q. Why do different studies report varying thermal stability for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).

- Impurity Impact : Trace moisture (from hygroscopic intermediates like bromophenols in ) lowers decomposition temperatures.

- Crystalline vs. Amorphous Forms : Use XRD to correlate stability with solid-state morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。